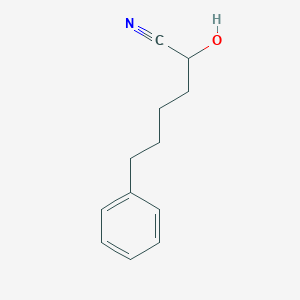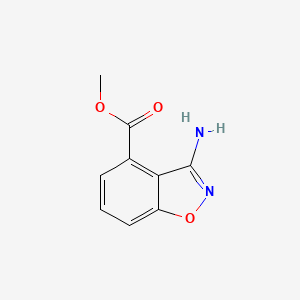
1-(4-Chloro-2-fluorophenyl)-4-(2-nitrophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-2-fluorophenyl)-4-(2-nitrophenyl)piperazine is an organic compound that belongs to the class of piperazines This compound is characterized by the presence of a piperazine ring substituted with a 4-chloro-2-fluorophenyl group and a 2-nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2-fluorophenyl)-4-(2-nitrophenyl)piperazine typically involves the following steps:
Nucleophilic Substitution Reaction: The starting material, 4-chloro-2-fluoroaniline, undergoes a nucleophilic substitution reaction with 2-nitrobenzyl chloride in the presence of a base such as potassium carbonate. This forms an intermediate compound.
Cyclization Reaction: The intermediate compound is then subjected to a cyclization reaction with piperazine under reflux conditions to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Chloro-2-fluorophenyl)-4-(2-nitrophenyl)piperazine can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.
Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide as a solvent.
Oxidation: Potassium permanganate, sulfuric acid, water as a solvent.
Major Products Formed:
Reduction: 1-(4-Amino-2-fluorophenyl)-4-(2-nitrophenyl)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Applications De Recherche Scientifique
1-(4-Chloro-2-fluorophenyl)-4-(2-nitrophenyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-Chloro-2-fluorophenyl)-4-(2-nitrophenyl)piperazine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1-(4-Chloro-2-fluorophenyl)-4-(2-nitrophenyl)piperazine can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-4-(2-nitrophenyl)piperazine: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
1-(4-Fluorophenyl)-4-(2-nitrophenyl)piperazine: Lacks the chlorine atom, which may influence its properties.
1-(4-Chloro-2-fluorophenyl)-4-(2-aminophenyl)piperazine: Contains an amino group instead of a nitro group, which may alter its chemical and biological behavior.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
2006276-87-3 |
|---|---|
Formule moléculaire |
C16H15ClFN3O2 |
Poids moléculaire |
335.76 g/mol |
Nom IUPAC |
1-(4-chloro-2-fluorophenyl)-4-(2-nitrophenyl)piperazine |
InChI |
InChI=1S/C16H15ClFN3O2/c17-12-5-6-14(13(18)11-12)19-7-9-20(10-8-19)15-3-1-2-4-16(15)21(22)23/h1-6,11H,7-10H2 |
Clé InChI |
NDAPDTUMWLXZJR-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=C(C=C(C=C2)Cl)F)C3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,6-Difluoro-2-azabicyclo[3.1.0]hexane](/img/structure/B11925857.png)








![2-Amino-6-bromo-7-methylimidazo[4,5-b]pyridine](/img/structure/B11925926.png)




